molecular formula C28H32Cl2N4O6S2 B1672345 N-[(2S)-1-[4-[(2S)-2-[(2,4-dichlorophenyl)sulfonylamino]-3-hydroxypropanoyl]piperazin-1-yl]-4-methyl-1-oxopentan-2-yl]-1-benzothiophene-2-carboxamide CAS No. 942206-85-1

N-[(2S)-1-[4-[(2S)-2-[(2,4-dichlorophenyl)sulfonylamino]-3-hydroxypropanoyl]piperazin-1-yl]-4-methyl-1-oxopentan-2-yl]-1-benzothiophene-2-carboxamide

Cat. No. B1672345
CAS RN: 942206-85-1
M. Wt: 655.6 g/mol
InChI Key: IVYQPSHHYIAUFO-VXKWHMMOSA-N
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Description

Novel, potent TRPV4 channel agonist. Induced Ca2+ influx in mouse and human TRPV4 expressing HEK cells (EC50 values of 18 and 2.1 nM respectively), and evoked a dose-dependent activation of TRPV4 whole-cell currents at concentrations above 1 nM. 300-fold more potent than 4α-PDD.
Transient receptor potential vanilloid 4 (TRPV4) is a nonselective cation channel thought to be involved in osmoregulation, hyperalgesia, and control of epithelial cell volume. GSK1016790A is a TRPV4 agonist that has been reported to elicit calcium influx in HEK cells expressing mouse or human TRPV4 (EC50s = 18 and 2.1 nM, respectively). It has been used to demonstrate a role for TRPV4 in regulating urinary bladder activity and endothelial control of vascular tone.
GSK1016790A is a tertiary carboxamide that is piperazine in which one of the amino groups has undergone condensation with the carboxy group of N-[(2,4-dichlorophenyl)sulfonyl]-L-serine, while the other has undergone condensation with the carboxy group of N-(1-benzothiophen-2-ylcarbonyl)-L-leucine. It is a cell-permeable, potent and selective agonist of the TRPV4 (transient receptor potential vanilloid 4) channel. It has a role as a TRPV4 agonist. It is a member of 1-benzothiophenes, a N-acylpiperazine, a sulfonamide, a dichlorobenzene, a tertiary carboxamide and an aromatic primary alcohol.

Scientific Research Applications

Synthesis and Biological Screening

Compounds with structures incorporating elements similar to the query molecule, such as piperazine and sulfonylamino groups, have been synthesized and screened for biological activities. For example, derivatives including piperazine and sulfonylamino components have been explored for their antimicrobial properties against a range of bacteria and fungi. The synthetic methodologies and biological assays employed in these studies highlight the chemical versatility and potential biomedical applications of such molecules (J.V.Guna et al., 2009).

Enantioselective Catalysis

Research on enantioselective catalysis using compounds derived from piperazine-2-carboxylic acid emphasizes the utility of piperazine derivatives in organic synthesis. These studies showcase the development of catalysts for reactions such as the hydrosilylation of N-aryl imines, demonstrating the relevance of piperazine-based compounds in facilitating highly selective and efficient chemical transformations (Zhouyu Wang et al., 2006).

Molecular Interaction Studies

Investigations into the molecular interactions of antagonist compounds containing piperidine and sulfonyl groups with biological receptors provide insights into the design of molecules for therapeutic purposes. Such studies contribute to the understanding of how structural features of compounds influence their binding to specific receptors, informing the development of new drugs with targeted effects (J. Shim et al., 2002).

Antipsychotic Agent Development

The synthesis and evaluation of heterocyclic carboxamides, incorporating piperazine and benzothiophene motifs, for potential antipsychotic agents highlight the application of complex molecules in addressing psychiatric disorders. Such research underscores the potential of carefully designed molecules in contributing to the development of new treatments for conditions like schizophrenia (M. H. Norman et al., 1996).

Mechanism of Action

Target of Action

GSK1016790A, also known as N-[(2S)-1-[4-[(2S)-2-[(2,4-dichlorophenyl)sulfonylamino]-3-hydroxypropanoyl]piperazin-1-yl]-4-methyl-1-oxopentan-2-yl]-1-benzothiophene-2-carboxamide, GSK 1016790A, GSK101, or GSK-1016790A, is a potent and selective agonist for the TRPV4 (Transient Receptor Potential Vanilloid 4) channel . TRPV4 is a non-selective cation channel that has been implicated in numerous physiological processes .

Mode of Action

GSK1016790A interacts with its target, the TRPV4 channel, by inducing calcium influx in cells expressing TRPV4 . This interaction results in the activation of TRPV4 whole-cell currents at concentrations above 1 nM . It is 300-fold more potent than 4α-PDD .

Biochemical Pathways

The activation of TRPV4 channels by GSK1016790A leads to an increase in intracellular calcium levels . This calcium influx can trigger various downstream effects, including the activation of calcium/calmodulin-regulated KCa3.1 channels . The spatial and temporal dynamics of TRPV4 receptors are major determinants of cellular responses to stimuli .

Pharmacokinetics

The compound is typically used in vitro and in vivo as a pharmacological tool to study the physiological function of trpv4 .

Result of Action

The activation of TRPV4 channels by GSK1016790A can lead to various molecular and cellular effects. For instance, it can cause rapid cellular disarrangement, nuclear densification, and detachment of a large fraction of cells . It can also induce apoptosis and drastically inhibit cell proliferation .

Action Environment

The action of GSK1016790A can be influenced by environmental factors. For example, the density of TRPV4 at the plasma membrane, which can be controlled through two modes of membrane trafficking, complete, and partial vesicular fusion, can affect the sensitivity of TRPV4 to this agonist . The surface density of TRPV4 is dependent on the release of calcium from intracellular stores and is controlled via a PI3K, PKC, and RhoA signaling pathway .

properties

IUPAC Name

N-[(2S)-1-[4-[(2S)-2-[(2,4-dichlorophenyl)sulfonylamino]-3-hydroxypropanoyl]piperazin-1-yl]-4-methyl-1-oxopentan-2-yl]-1-benzothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32Cl2N4O6S2/c1-17(2)13-21(31-26(36)24-14-18-5-3-4-6-23(18)41-24)27(37)33-9-11-34(12-10-33)28(38)22(16-35)32-42(39,40)25-8-7-19(29)15-20(25)30/h3-8,14-15,17,21-22,32,35H,9-13,16H2,1-2H3,(H,31,36)/t21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYQPSHHYIAUFO-VXKWHMMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N1CCN(CC1)C(=O)C(CO)NS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=CC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1CCN(CC1)C(=O)[C@H](CO)NS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=CC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32Cl2N4O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30635248
Record name GSK1016790A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

655.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

942206-85-1
Record name GSK 10116790A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942206-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name GSK1016790A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2S)-1-[4-[(2S)-2-[(2,4-dichlorophenyl)sulfonylamino]-3-hydroxypropanoyl]piperazin-1-yl]-4-methyl-1-oxopentan-2-yl]-1-benzothiophene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[(2S)-1-[4-[(2S)-2-[(2,4-dichlorophenyl)sulfonylamino]-3-hydroxypropanoyl]piperazin-1-yl]-4-methyl-1-oxopentan-2-yl]-1-benzothiophene-2-carboxamide
Reactant of Route 3
N-[(2S)-1-[4-[(2S)-2-[(2,4-dichlorophenyl)sulfonylamino]-3-hydroxypropanoyl]piperazin-1-yl]-4-methyl-1-oxopentan-2-yl]-1-benzothiophene-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[(2S)-1-[4-[(2S)-2-[(2,4-dichlorophenyl)sulfonylamino]-3-hydroxypropanoyl]piperazin-1-yl]-4-methyl-1-oxopentan-2-yl]-1-benzothiophene-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[(2S)-1-[4-[(2S)-2-[(2,4-dichlorophenyl)sulfonylamino]-3-hydroxypropanoyl]piperazin-1-yl]-4-methyl-1-oxopentan-2-yl]-1-benzothiophene-2-carboxamide
Reactant of Route 6
N-[(2S)-1-[4-[(2S)-2-[(2,4-dichlorophenyl)sulfonylamino]-3-hydroxypropanoyl]piperazin-1-yl]-4-methyl-1-oxopentan-2-yl]-1-benzothiophene-2-carboxamide

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